Home > Products > Screening Compounds P63643 > 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol
1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol - 1396870-19-1

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol

Catalog Number: EVT-3058313
CAS Number: 1396870-19-1
Molecular Formula: C17H22N2O4S
Molecular Weight: 350.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone []

Compound Description: (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone is a synthesized compound featuring a piperazine ring substituted with a tosyl group and a (2,3-difluorophenyl)methanone moiety. Crystallographic analysis revealed that the piperazine ring adopts a chair conformation within the compound's structure. []

[5] methanone: https://www.semanticscholar.org/paper/d16efdf4b1eaacaf26f755b2b3447c35e77f34b1

Overview

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol is a chemical compound that combines a furan moiety with a tosylpiperazine structure. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The presence of both the furan and tosyl groups in its structure suggests potential applications in medicinal chemistry, particularly in drug development.

Source

The compound can be synthesized through various chemical reactions involving furan derivatives and piperazine. Research indicates that compounds with similar structures have been explored for their pharmacological properties, including enzyme inhibition and receptor modulation .

Classification

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol can be classified as:

  • Chemical Class: Piperazine derivative
  • Functional Groups: Alcohol, ether, sulfonamide
  • IUPAC Name: 1-(furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol
Synthesis Analysis

Methods

The synthesis of 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol typically involves the following steps:

  1. Preparation of Tosylpiperazine: This can be achieved by reacting piperazine with tosyl chloride under basic conditions to form 4-tosylpiperazine.
  2. Formation of the Furan Derivative: The furan component can be synthesized from furfural or other furan precursors through reduction or substitution reactions.
  3. Coupling Reaction: The tosylpiperazine is then reacted with the furan derivative in an alcohol solvent (such as ethanol) under reflux conditions to facilitate the formation of the desired compound.

Technical Details

The reaction conditions typically include:

  • Temperature: Refluxing at around 70–100 °C
  • Solvent: Ethanol or dimethylformamide
  • Catalysts or bases may be used to enhance reaction rates and yields.
Molecular Structure Analysis

Structure

The molecular structure of 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol features:

  • A furan ring attached to an ethanol group.
  • A piperazine ring substituted with a tosyl group at the fourth position.

Data

The molecular formula is C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 284.35 g/mol. The structural representation can be visualized using molecular modeling software or drawing tools.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions, including:

  1. Nucleophilic Substitution: The tosyl group can act as a leaving group in nucleophilic substitution reactions.
  2. Hydrolysis: Under acidic or basic conditions, the tosyl group can be hydrolyzed, potentially yielding piperazine derivatives.
  3. Oxidation/Reduction: The alcohol functional group may participate in oxidation reactions to form aldehydes or ketones.

Technical Details

Reactions should be monitored using techniques such as thin-layer chromatography (TLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

Process

The mechanism of action for compounds like 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol often involves interactions with biological targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at neurotransmitter receptors, influencing signaling pathways in neurological contexts.

Data

Studies on similar compounds have shown varying degrees of biological activity, often correlating with structural modifications and functional group positioning .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Melting Point: Specific melting points would depend on purity but are generally within a range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and ethanol.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids and bases.

Relevant Data or Analyses

Spectroscopic data (NMR, IR) would provide insights into functional groups and confirm the structure. For example, characteristic peaks in NMR would indicate the presence of aromatic protons from the furan and piperazine rings.

Applications

Scientific Uses

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting neurological disorders or cancers.
  • Biochemical Research: Investigating enzyme inhibition mechanisms and receptor interactions.

Research into similar compounds has demonstrated their utility in treating diseases such as Gaucher disease by modulating enzymatic activity .

Introduction to 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol in Contemporary Medicinal Chemistry

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol represents a structurally complex hybrid molecule integrating three pharmacologically significant motifs: a furan heterocycle, a tosyl-substituted piperazine ring, and an ethanolamine spacer. This molecular architecture positions it at the intersection of modern drug discovery approaches focused on multi-targeted ligands and stereoselective bioactive compounds. The furan ring contributes distinctive electronic properties and hydrogen-bonding capabilities, while the tosylpiperazine moiety enhances receptor affinity through selective steric and electronic interactions. The chiral ethanol linker enables precise spatial orientation critical for target engagement. Contemporary medicinal chemistry exploits such hybrid frameworks to address complex disease pathways, particularly in oncology and neurology, where multi-receptor modulation offers therapeutic advantages over single-target agents [2]. This compound's structural complexity necessitates advanced synthetic approaches, especially for accessing enantiopure forms essential for optimizing pharmacokinetic and pharmacodynamic profiles.

Structural Significance of Furan-Piperazine Hybrid Architectures in Bioactive Molecule Design

Furan-piperazine hybrids constitute an emerging structural class in medicinal chemistry due to their synergistic pharmacological effects. The furan heterocycle (C₄H₄O) provides a planar, electron-rich system capable of π-π stacking interactions with biological targets, while simultaneously offering metabolic stability compared to other five-membered heterocycles. This stability is evidenced in compounds like (R)-1-(Furan-2-yl)ethanol (CAS 27948-61-4), which maintains structural integrity under standard storage conditions (-20°C freezer) [1]. When integrated with piperazine—a privileged scaffold in CNS and anticancer agents—the resulting hybrids exhibit enhanced blood-brain barrier permeability and receptor affinity.

The structural versatility of these hybrids permits optimization across multiple parameters:

  • Stereochemical Control: Introduction of chiral centers enables precise interaction with stereospecific binding pockets in targets like neurotransmitter receptors
  • Linker Flexibility: Ethanolamine spacers balance conformational freedom with structural rigidity
  • Substituent Tuning: Tosyl groups (-SO₂C₆H₄CH₃) modulate electron distribution and introduce sulfonamide-based hydrogen bonding capabilities

Table 1: Key Structural Components in Furan-Piperazine Hybrids

Structural ElementRole in BioactivityExample Derivatives
Furan ringHydrogen bond acceptance, metabolic stability(R)-1-(Furan-2-yl)ethanol [1]
Piperazine coreReceptor binding, solubility enhancement2-Piperazin-1-ylethanol [4]
Tosyl substituentHydrophobic pocket interaction, pharmacokinetic modulation2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol [5]
Ethanolamine linkerConformational flexibility, hydrogen bonding1-(2-Hydroxyethyl)piperazine [4]

Molecular modeling studies suggest that 1-(furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol adopts a folded conformation in aqueous solutions, with the furan oxygen potentially forming intramolecular hydrogen bonds with the ethanolamine hydroxyl. This folded structure may facilitate passage through biological membranes while presenting key pharmacophores in optimal orientation for target engagement. The compound's design reflects contemporary strategies in cancer metabolism drug development, where multi-targeted approaches address compensatory pathway activation [2].

Role of Tosylpiperazine Derivatives in Receptor-Targeted Drug Discovery

Tosylpiperazine derivatives have emerged as privileged structures in receptor-focused drug design due to their dual functionality: the sulfonamide group provides directional hydrogen bonding, while the piperazine ring offers protonation sites for ionic interactions. In the context of 1-(furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol, the tosyl group (-SO₂C₆H₄CH₃) creates a distinctive electronic environment that enhances binding to receptors featuring hydrophobic pockets adjacent to hydrogen-bonding residues. This is exemplified in neuroblastoma drug development, where piperazine derivatives target key receptors including ALK (anaplastic lymphoma kinase) and GD2 [3].

The receptor binding profile of tosylpiperazine derivatives includes:

  • Kinase Inhibition: Tosylpiperazines disrupt ATP-binding pockets through sulfonamide-mediated hydrogen bonding
  • GPCR Modulation: Piperazine protonation facilitates ionic interactions with transmembrane domains
  • Epigenetic Targets: Interactions with bromodomains and histone deacetylases through surface recognition

Table 2: Receptor Targeting by Tosylpiperazine Derivatives in Oncology

Target ReceptorTherapeutic AreaMechanistic RoleReference Compound
ALK kinaseNeuroblastomaATP-competitive inhibitionCrizotinib derivatives [3]
GD2 gangliosideHigh-risk neuroblastomaImmunotargetingDinutuximab combinations [3]
Telomerase componentsALT-positive cancersTelomere maintenance disruptionBRIP1/RRM2 inhibitors [3]
Metabolic receptorsCancer metabolismWarburg effect modulationLactate transporter inhibitors [2]

The structural analog 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol (CAS 5521-39-1) demonstrates the pharmacological potential of substituted piperazines, with its aminophenyl group enabling DNA interaction through intercalation or minor groove binding [5]. This illustrates how the 4-tosylpiperazine moiety in our subject compound may similarly confer DNA-binding capability through its aryl sulfonamide group. In the broader context of cancer metabolism targeting, such compounds address the metabolic vulnerabilities of tumor cells while accounting for stromal cell metabolism—a key consideration in contemporary drug development [2].

Historical Evolution of Asymmetric Synthesis for Chiral Ethanolamine Derivatives

The stereoselective synthesis of chiral ethanolamine derivatives has undergone revolutionary advances since the early 20th century, progressing from classical resolutions to sophisticated catalytic asymmetric methods. The chiral center in 1-(furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol presents significant synthetic challenges due to potential epimerization under acidic or basic conditions and the conformational flexibility of the ethanolamine linker. Historical approaches to such stereocenters began with diastereomeric salt formation, but contemporary methods predominantly employ catalytic asymmetric reduction and dynamic kinetic resolution (DKR).

Key milestones in chiral ethanolamine synthesis include:

  • Enzymatic Resolutions: Lipase-catalyzed acylations (e.g., CAL-B lipase) providing enantiopure alcohols with >99% ee
  • Ruthenium-Catalyzed DKR: Combining enzymatic resolution with metal-catalyzed racemization for theoretical 100% yield
  • Iron-Based Systems: Sustainable alternatives using non-precious metal catalysts (e.g., Complex 7)

The DKR approach has proven particularly valuable for furan-containing ethanolamines like (R)-1-(Furan-2-yl)ethanol [1]. This methodology employs dual catalyst systems where enzymes (typically lipases) provide enantioselective acylation while transition metal complexes (historically Ru-, more recently Fe-based) facilitate substrate racemization. As Ferraccioli notes: "Dynamic kinetic resolution proceeds with high enantioselectivity when the difference in the enantiomer reaction rates is ≥100" [6]. This technique has expanded to include challenging substrates such as allylic alcohols and tertiary alcohols through carefully designed catalyst systems.

For 1-(furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol, synthetic routes typically involve late-stage asymmetric reduction of the corresponding ketone precursor using chiral catalysts. The presence of the tosylpiperazine group necessitates mild reaction conditions to prevent N-detosylation, while the furan ring requires protection during certain transformations to avoid electrophilic aromatic substitution. Contemporary methods favor ruthenium complexes with chiral diamines or iron catalysts with cyclopentadienone ligands, which operate under mild conditions compatible with these sensitive functional groups [6]. These advances in asymmetric synthesis directly enable access to both enantiomers of complex ethanolamine derivatives for comprehensive structure-activity relationship studies.

Table 3: Evolution of Asymmetric Synthesis Methods for Ethanolamine Derivatives

Synthetic EraKey MethodologyTypical ee (%)LimitationsModern Application
Classical resolution (pre-1980)Diastereomeric salt formation70-90Maximum 50% yieldLimited to commercial building blocks
Enzymatic resolution (1980-2000)Lipase-catalyzed acylation>9550% maximum yield(R)-1-(Furan-2-yl)ethanol production [1]
Dynamic Kinetic Resolution (2000-present)Enzyme/metal combo catalysis>99Catalyst compatibilityComplex ethanolamine derivatives [6]
Asymmetric hydrogenation (current)Chiral transition metal complexes>99Functional group toleranceLate-stage ketone reduction

The storage requirements for chiral ethanolamine precursors highlight their sensitivity; (R)-1-(Furan-2-yl)ethanol requires storage at -20°C under inert conditions to prevent racemization [1]. This underscores the importance of modern stabilization approaches including lyophilization, microencapsulation, and solid dispersion techniques for preserving stereochemical integrity in such compounds throughout pharmaceutical development.

Properties

CAS Number

1396870-19-1

Product Name

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol

IUPAC Name

1-(furan-2-yl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanol

Molecular Formula

C17H22N2O4S

Molecular Weight

350.43

InChI

InChI=1S/C17H22N2O4S/c1-14-4-6-15(7-5-14)24(21,22)19-10-8-18(9-11-19)13-16(20)17-3-2-12-23-17/h2-7,12,16,20H,8-11,13H2,1H3

InChI Key

YUTMPQZIYGQWRK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3=CC=CO3)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.